

# 6-Methoxypyridazine-3-carboxylic Acid: A Versatile Building Block in Organic Synthesis

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 6-Methoxypyridazine-3-carboxylic acid

**Cat. No.:** B1315001

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**6-Methoxypyridazine-3-carboxylic acid** is a heterocyclic compound that has emerged as a crucial building block in the landscape of organic synthesis.<sup>[1][2]</sup> Its unique structural features, including a pyridazine ring functionalized with both an electron-donating methoxy group and an electron-withdrawing carboxylic acid group, impart a distinct reactivity profile that makes it a valuable precursor for a diverse array of complex molecules.<sup>[1][2]</sup> This guide provides a comprehensive overview of the synthesis, properties, and key applications of **6-methoxypyridazine-3-carboxylic acid**, with a particular focus on its utility in the development of novel therapeutic agents and other biologically active compounds.<sup>[2][3]</sup>

## Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of **6-methoxypyridazine-3-carboxylic acid** is fundamental to its effective application in synthesis. The key properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>6</sub> N <sub>2</sub> O <sub>3</sub>	<a href="#">[1]</a>
Molecular Weight	154.12 g/mol	<a href="#">[1]</a> <a href="#">[4]</a>
Appearance	White to grey crystalline powder	<a href="#">[1]</a>
Melting Point	160-163 °C	<a href="#">[2]</a>
Purity	≥ 96% (HPLC)	<a href="#">[1]</a>
CAS Number	56434-28-7	<a href="#">[1]</a>
PubChem CID	12214461	<a href="#">[1]</a> <a href="#">[4]</a>
Solubility	High solubility in water	<a href="#">[2]</a>
Storage Conditions	0-8 °C	<a href="#">[1]</a>

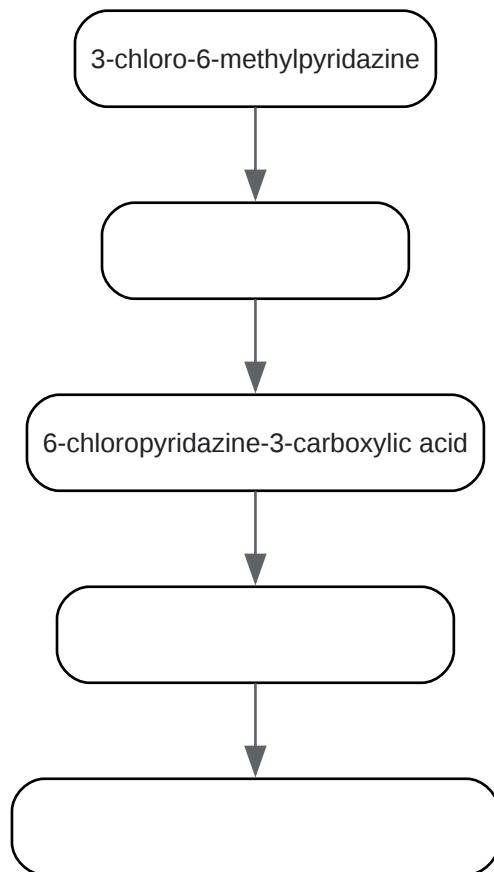
#### Spectroscopic Data:

- <sup>1</sup>H NMR (400MHz, d<sub>6</sub>-DMSO): The proton NMR spectrum provides characteristic signals for the protons on the pyridazine ring and the methoxy group.[\[3\]](#)

## Synthesis of 6-Methoxypyridazine-3-carboxylic Acid

The most common and scalable synthesis of **6-methoxypyridazine-3-carboxylic acid** involves a two-step process starting from 3-chloro-6-methylpyridazine. This method is advantageous as it utilizes a readily available starting material.[\[3\]](#)

#### Workflow for the Synthesis of **6-Methoxypyridazine-3-carboxylic Acid**:



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Caption: Synthetic pathway to **6-methoxypyridazine-3-carboxylic acid**.

Experimental Protocol:

Step 1: Synthesis of 6-chloropyridazine-3-carboxylic acid[3]

- In an ice bath, add 3-chloro-6-methylpyridazine to sulfuric acid.
- While stirring, add an oxidant (such as potassium permanganate or potassium dichromate) in portions, maintaining the reaction temperature between 20-80 °C.
- After the reaction is complete (typically 1-5 hours), cool the mixture and dilute it with ice water.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).

- Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.
- Recrystallize the residue to obtain 6-chloropyridazine-3-carboxylic acid.

#### Step 2: Synthesis of **6-methoxypyridazine-3-carboxylic acid**[\[3\]](#)

- To a solution of 6-chloropyridazine-3-carboxylic acid in a suitable solvent (e.g., anhydrous methanol), add sodium methoxide.
- Reflux the reaction mixture for 2-6 hours.
- Remove the excess solvent under reduced pressure.
- Add ice water and adjust the pH to 3-4 with concentrated hydrochloric acid to precipitate the product.
- Filter the precipitate, wash with water, and recrystallize to obtain pure **6-methoxypyridazine-3-carboxylic acid**.

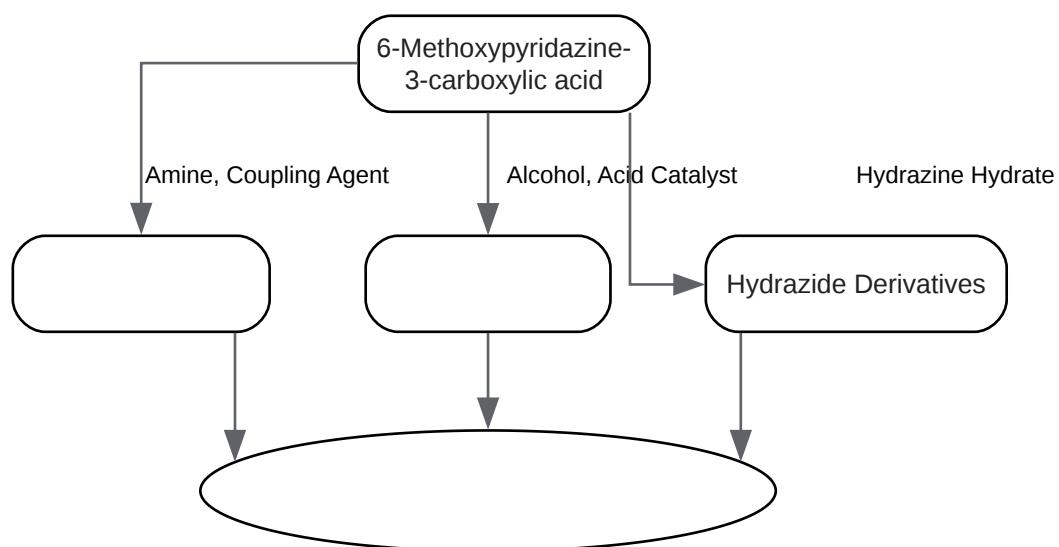
#### Quantitative Data for Synthesis:

Starting Material	Product	Reagents	Yield	Reference
3-chloro-6-methylpyridazine	6-chloropyridazine-3-carboxylic acid	H <sub>2</sub> SO <sub>4</sub> , KMnO <sub>4</sub>	~52%	<a href="#">[3]</a>
3-chloro-6-methylpyridazine	6-chloropyridazine-3-carboxylic acid	H <sub>2</sub> SO <sub>4</sub> , K <sub>2</sub> Cr <sub>2</sub> O <sub>7</sub>	~65%	<a href="#">[3]</a>
6-chloropyridazine-3-carboxylic acid	6-methoxypyridazine-3-carboxylic acid	Sodium methoxide, Methanol	~58%	<a href="#">[3]</a>

# Applications in Organic Synthesis: A Building Block for Bioactive Molecules

The carboxylic acid moiety of **6-methoxypyridazine-3-carboxylic acid** serves as a versatile handle for a variety of chemical transformations, most notably the formation of amides, esters, and hydrazides. These reactions are fundamental to the construction of more complex molecular architectures with diverse biological activities.<sup>[2]</sup>

General Reaction Pathways:



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Caption: Key synthetic transformations of **6-methoxypyridazine-3-carboxylic acid**.

## Amide Bond Formation

The conversion of the carboxylic acid to an amide is a cornerstone of its application in medicinal chemistry. This transformation is typically achieved through activation of the carboxylic acid followed by reaction with a primary or secondary amine.

Experimental Protocol: General Amide Coupling using EDC/HOBt

- Dissolve **6-methoxypyridazine-3-carboxylic acid** in a suitable aprotic solvent (e.g., DMF or DCM).

- Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1-1.5 equivalents) and 1-hydroxybenzotriazole (HOBr) (1.1-1.5 equivalents).
- Stir the mixture at room temperature for a short period to allow for the formation of the active ester.
- Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.
- If the amine is used as a salt, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 equivalents).
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, perform an aqueous workup to remove the coupling reagents and byproducts.
- Purify the crude product by column chromatography or recrystallization.

## Esterification

Ester derivatives of **6-methoxypyridazine-3-carboxylic acid** can be synthesized through Fischer esterification or by reaction with alkyl halides after conversion to the carboxylate salt.

### Experimental Protocol: Fischer Esterification

- Dissolve **6-methoxypyridazine-3-carboxylic acid** in an excess of the desired alcohol.
- Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
- Heat the reaction mixture to reflux and monitor the progress by TLC.
- Upon completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.
- Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution and brine.

- Dry the organic layer, concentrate, and purify the product as needed.

## Hydrazide Formation

The synthesis of hydrazides from **6-methoxypyridazine-3-carboxylic acid** provides a gateway to a variety of heterocyclic systems, such as pyrazoles and triazoles, which are prevalent in many pharmaceutical agents.

### Experimental Protocol: Hydrazide Synthesis

- Convert **6-methoxypyridazine-3-carboxylic acid** to its corresponding methyl or ethyl ester as described above.
- Dissolve the ester in a suitable solvent such as ethanol or methanol.
- Add an excess of hydrazine hydrate.
- Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
- Cool the reaction mixture to room temperature, which may cause the hydrazide to precipitate.
- Collect the solid by filtration, wash with a cold solvent, and dry to obtain the desired hydrazide.

## Applications in Drug Discovery and Agrochemicals

The pyridazine scaffold is a recognized pharmacophore present in numerous biologically active compounds. Derivatives of **6-methoxypyridazine-3-carboxylic acid** have shown promise in several therapeutic areas and in the development of new agrochemicals.[\[1\]](#)[\[2\]](#)

- Anti-inflammatory Agents: Pyridazinone derivatives, synthesized from **6-methoxypyridazine-3-carboxylic acid**, have been investigated as potential anti-inflammatory agents.[\[2\]](#)
- Anticonvulsants: Certain derivatives have exhibited anticonvulsant properties, highlighting their potential in the treatment of neurological disorders.[\[2\]](#)

- Antimicrobial Activity: The parent compound and its derivatives have demonstrated moderate antibacterial properties against specific strains.[2]
- Agrochemicals: The biological activity of pyridazine derivatives makes them candidates for the development of new herbicides, insecticides, and plant growth regulators.[3]

## Conclusion

**6-Methoxypyridazine-3-carboxylic acid** is a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis and the reactivity of its functional groups provide a robust platform for the creation of a wide range of complex molecules. The demonstrated and potential biological activities of its derivatives in the pharmaceutical and agricultural sectors underscore the continued importance of this compound in modern chemical research and development. The experimental protocols and data presented in this guide offer a solid foundation for scientists and researchers to explore the full potential of **6-methoxypyridazine-3-carboxylic acid** in their synthetic endeavors.

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- To cite this document: BenchChem. [6-Methoxypyridazine-3-carboxylic Acid: A Versatile Building Block in Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1315001#6-methoxypyridazine-3-carboxylic-acid-as-a-building-block-in-organic-synthesis>]

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